molecular formula C8H8BrN3 B1383832 6-Bromo-7-methyl-1H-indazol-3-amine CAS No. 1337881-21-6

6-Bromo-7-methyl-1H-indazol-3-amine

Cat. No. B1383832
CAS RN: 1337881-21-6
M. Wt: 226.07 g/mol
InChI Key: JZKXBHXTHKDDOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“6-Bromo-7-methyl-1H-indazol-3-amine” is a compound with the molecular formula C8H8BrN3 . It is a derivative of indazole, which is a bicyclic compound consisting of fused benzene and pyrazole rings . Indazole derivatives are known to exhibit a wide range of pharmacological activities .


Synthesis Analysis

Indazole derivatives can be synthesized using various methods. One common approach involves the use of transition metal-catalyzed reactions . Another method involves reductive cyclization reactions . A molecular hybridization strategy has also been used to design and synthesize a series of indazole derivatives .


Molecular Structure Analysis

The molecular structure of “6-Bromo-7-methyl-1H-indazol-3-amine” consists of a bromine atom and a methyl group attached to an indazole ring . The indazole ring itself contains two nitrogen atoms . The exact mass of the compound is 224.99016 g/mol .


Chemical Reactions Analysis

Indazole derivatives, including “6-Bromo-7-methyl-1H-indazol-3-amine”, can participate in various chemical reactions. For instance, they can undergo transition metal-catalyzed reactions . In addition, they can be involved in reductive cyclization reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “6-Bromo-7-methyl-1H-indazol-3-amine” include a molecular weight of 226.07 g/mol . The compound has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . It has a topological polar surface area of 43.8 Ų .

Scientific Research Applications

Anticancer Activity

Indazole derivatives have been studied for their potential anticancer properties. For example, certain 3-amino-1H-indazole-1-carboxamides have shown antiproliferative activity against various neoplastic cell lines . This suggests that 6-Bromo-7-methyl-1H-indazol-3-amine could be explored for its efficacy in inhibiting cancer cell growth.

Antitumor Activity

Research has indicated that indazole derivatives can exhibit antitumor effects. A study involving A549, K562, PC3, and Hep-G2 cells treated with indazole derivatives revealed promising results in proliferation assays . This points to a potential application of 6-Bromo-7-methyl-1H-indazol-3-amine in antitumor therapies.

Enzymatic Inhibition

Some indazole compounds have been identified as inhibitors of specific enzymes. For instance, a derivative was found to be an effective FGFR1 inhibitor with good enzymatic inhibition and modest anti-proliferative activity . This indicates a possible role for 6-Bromo-7-methyl-1H-indazol-3-amine in enzyme inhibition.

Synthetic Methodology

Indazoles are also valuable in synthetic chemistry. A practical synthesis method for a related compound, 7-bromo-4-chloro-1H-indazol-3-amine, has been developed, highlighting the importance of indazoles in chemical synthesis . This suggests that 6-Bromo-7-methyl-1H-indazol-3-amine could be used in developing new synthetic routes or intermediates.

Cell Cycle Regulation

Indazole derivatives have been observed to cause a block in the G0–G1 phase of the cell cycle in neoplastic cell lines . This indicates that 6-Bromo-7-methyl-1H-indazol-3-amine might be researched for its potential to regulate the cell cycle.

Future Directions

Indazole derivatives, including “6-Bromo-7-methyl-1H-indazol-3-amine”, have shown promise in various areas of medicinal chemistry due to their diverse biological activities . Future research could focus on developing novel indazole derivatives with improved biological activities and lower toxicity . Additionally, further studies could explore the detailed mechanisms of action of these compounds .

properties

IUPAC Name

6-bromo-7-methyl-1H-indazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrN3/c1-4-6(9)3-2-5-7(4)11-12-8(5)10/h2-3H,1H3,(H3,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZKXBHXTHKDDOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1NN=C2N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-7-methyl-1H-indazol-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromo-7-methyl-1H-indazol-3-amine
Reactant of Route 2
6-Bromo-7-methyl-1H-indazol-3-amine
Reactant of Route 3
6-Bromo-7-methyl-1H-indazol-3-amine
Reactant of Route 4
Reactant of Route 4
6-Bromo-7-methyl-1H-indazol-3-amine
Reactant of Route 5
Reactant of Route 5
6-Bromo-7-methyl-1H-indazol-3-amine
Reactant of Route 6
6-Bromo-7-methyl-1H-indazol-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.